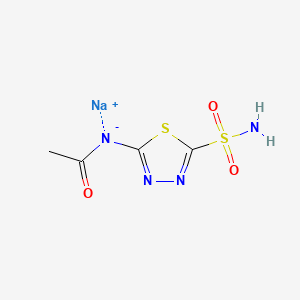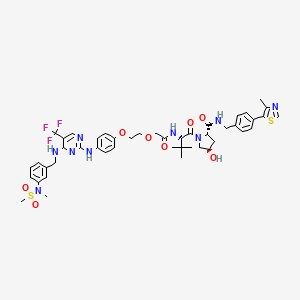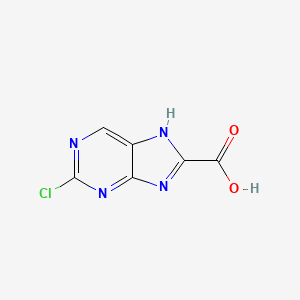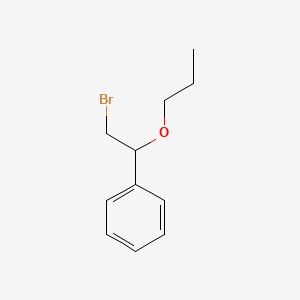
(S)-2-Amino-4-(thiophen-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-(thiophen-3-yl)butanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to the butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(thiophen-3-yl)butanoic acid can be achieved through several methods. One common approach involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for creating aminothiophene derivatives.
Another method involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the thiophene ring.
Industrial Production Methods
Industrial production of (2S)-2-amino-4-(thiophen-3-yl)butanoic acid may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
(2S)-2-amino-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
(2S)-2-amino-4-(thiophen-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein-ligand binding.
作用机制
The mechanism of action of (2S)-2-amino-4-(thiophen-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing one sulfur atom.
2-Aminothiophene: A derivative with an amino group attached to the thiophene ring.
4-(Thiophen-3-yl)butanoic acid: A compound with a similar structure but lacking the amino group.
Uniqueness
(2S)-2-amino-4-(thiophen-3-yl)butanoic acid is unique due to the presence of both an amino group and a thiophene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other thiophene derivatives.
属性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c9-7(8(10)11)2-1-6-3-4-12-5-6/h3-5,7H,1-2,9H2,(H,10,11)/t7-/m0/s1 |
InChI 键 |
SOQXOGOPSSWYCB-ZETCQYMHSA-N |
手性 SMILES |
C1=CSC=C1CC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CSC=C1CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
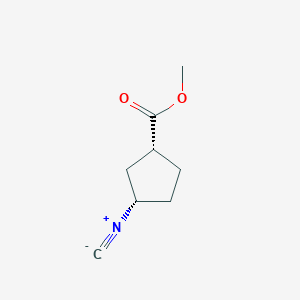
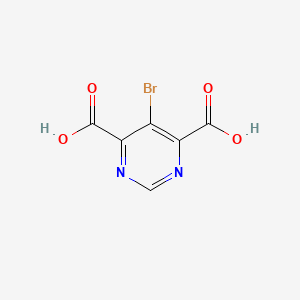
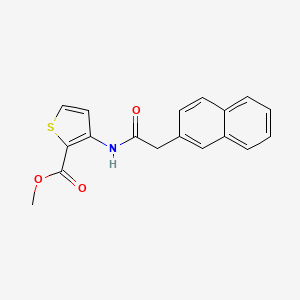
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)

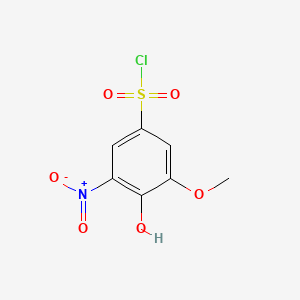
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
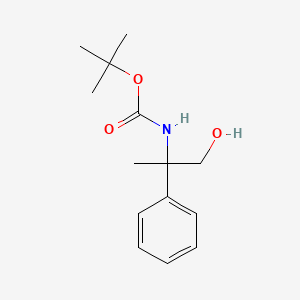
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
